molecular formula C20H15FN2O3S B2476100 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 921569-39-3

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2476100
CAS No.: 921569-39-3
M. Wt: 382.41
InChI Key: VKDOSMQCGNMHLJ-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a small-molecule compound featuring a thiazole core substituted with a 7-ethoxybenzofuran moiety at the 4-position and a 3-fluorobenzamide group at the 2-position. Its molecular formula is C20H15FN2O3S (molecular weight: 382.41 g/mol).

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c1-2-25-16-8-4-5-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-6-3-7-14(21)9-13/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDOSMQCGNMHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Position Variations: 3-Fluoro vs. 4-Fluoro Isomers

A closely related analog, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (CAS: 921526-23-0), differs only in the position of the fluorine atom on the benzamide ring (4-fluoro instead of 3-fluoro). This positional isomerism can significantly influence electronic properties and binding interactions. For example, in COX/LOX inhibitors, fluorine substitution patterns are known to modulate enzyme selectivity and potency .

Compound Name Fluorine Position Molecular Formula Key Structural Feature
Target Compound (3-fluoro) 3-position C20H15FN2O3S 7-ethoxybenzofuran-thiazole core
4-Fluoro Analog (CAS 921526-23-0) 4-position C20H15FN2O3S Identical core, fluorobenzamide

Thiazole Core Modifications: tert-Butyl vs. Benzofuran Substituents

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS 352560-76-0) replaces the benzofuran-ethoxy group with a bulky tert-butyl substituent. This modification reduces aromaticity but increases hydrophobicity, which could enhance membrane permeability. Key

  • Molecular Formula : C14H15FN2OS
  • Density : 1.254 g/cm³ (predicted)
  • pKa : 6.91 (predicted) .

Comparison :

Feature Target Compound tert-Butyl Analog
Thiazole Substituent 7-ethoxybenzofuran (aromatic) tert-Butyl (aliphatic)
Hydrophobicity Moderate High
Potential Application Enzyme inhibition (hypothesized) Not specified

The tert-butyl group may improve metabolic stability but reduce π-π stacking interactions critical for binding aromatic enzyme pockets .

Bioactive Thiazole-Benzamide Derivatives

Evidence highlights several thiazole-benzamide derivatives with demonstrated biological activity:

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Exhibited 129.23% activity in plant growth modulation (p<0.05) .

N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a): Non-selective COX-1/COX-2 inhibitor (IC50 ~9.01 mM) .

4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b): Selective COX-2 inhibitor (IC50 ~11.65 mM) .

Structural vs. Functional Insights :

  • The target compound’s 3-fluorobenzamide group shares similarities with 6a’s acetamide, but the lack of a methoxy group may reduce COX-2 selectivity.
  • The 7-ethoxybenzofuran moiety in the target compound could enhance hydrophobic interactions compared to simpler phenyl substituents in 6a/6b .

Sulfamoyl and Cyclohexyl Derivatives

  • Molecular Formula : C27H29N3O5S2
  • Key Feature : Sulfamoyl group may enhance solubility or target sulfhydryl enzymes .

Comparison :

Feature Target Compound Sulfamoyl Analog
Benzamide Substituent 3-fluorobenzamide 4-sulfamoylbenzamide
Polarity Moderate High
Potential Target Enzymes with hydrophobic pockets Enzymes with polar active sites

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran scaffold, a thiazole ring, and a benzamide moiety. The structural formula can be represented as follows:

C19H18FN2O2S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure allows for multiple chemical interactions, enhancing its potential pharmacological properties. The presence of both the benzofuran and thiazole rings is crucial for its bioactivity, as they modulate enzyme and receptor activities.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been studied against various bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate

The thiazole and benzofuran components enhance the compound's ability to interact with biological targets effectively, leading to significant antibacterial effects.

Anticancer Activity

The compound has also shown potential as an anticancer agent . In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. For instance, it was tested on MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, exhibiting IC50 values in the range of 0.04–1.5 μM for inhibiting cell growth .

The mechanism of action involves:

  • Inhibition of Specific Molecular Targets : The compound interacts with enzymes or receptors that play critical roles in cancer cell proliferation.
  • Induction of Apoptosis : Treatment with the compound resulted in significant DNA fragmentation and increased apoptotic cell populations compared to untreated controls.

Study 1: Anticancer Efficacy

In a study examining the effects of this compound on MCF-7 cells:

  • Concentration : 2.0 μM
  • Results :
    • Early apoptosis: 5.33%
    • Late apoptosis: 20.53%
    • Total apoptotic cells: 37.11% compared to 1.36% in untreated controls.

These findings suggest that this compound effectively triggers apoptotic pathways in cancer cells .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates : Synthesis begins with the formation of benzofuran and thiazole intermediates.
  • Coupling Reactions : These intermediates are coupled under controlled conditions using reagents such as ethylating agents and thionyl chloride.
  • Purification : Advanced purification techniques are employed to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities that are pivotal in cell signaling processes related to growth and apoptosis.

Q & A

Q. How can researchers optimize the synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide?

  • Methodological Answer : Synthesis optimization involves selecting polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) to enhance solubility and reactivity. Reaction parameters such as temperature (typically 60–100°C) and time (12–24 hours) should be systematically varied. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. For reproducibility, maintain inert atmospheres to prevent oxidation of sensitive functional groups .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the benzamide C=O stretch (~1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH (3–10), temperatures (4°C, 25°C, 40°C), and light conditions. Use HPLC to track degradation products over time. For solution-phase stability, monitor via UV-Vis spectroscopy in solvents like DMSO or ethanol .

Q. What are common pitfalls in synthesizing thiazole-containing analogs, and how can they be addressed?

  • Methodological Answer : Side reactions during thiazole ring formation (e.g., dimerization) can be minimized by controlling stoichiometry and using dropwise addition of reagents. Low yields may arise from poor solubility; optimizing solvent polarity (e.g., switching from THF to DMF) and employing catalysts (e.g., DMAP) can improve efficiency .

Advanced Research Questions

Q. How can structural elucidation resolve contradictions in reported bioactivity data?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs) clarifies conformational differences impacting bioactivity. For example, intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) observed in crystallography may explain variations in binding affinities across studies. Pair this with density functional theory (DFT) calculations to correlate electronic properties with activity .

Q. What computational strategies are effective for predicting target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) identifies potential targets (e.g., enzymes or receptors) by simulating binding poses. Validate with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability over 100+ ns. Free-energy perturbation (FEP) calculations quantify binding energy contributions of substituents like the 3-fluorobenzamide group .

Q. How can in vitro and in vivo bioactivity discrepancies be reconciled?

  • Methodological Answer : Differences may arise from metabolic stability or pharmacokinetic profiles. Perform hepatic microsome assays to evaluate metabolic degradation. Use pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC₅₀ values with in vivo efficacy. For instance, a 40% tumor reduction in mice (in vivo) vs. low µM activity in cell lines (in vitro) may require adjusting dosing regimens .

Q. What advanced techniques validate hypothesized mechanisms of action?

  • Methodological Answer : CRISPR-Cas9 knockout models confirm target specificity (e.g., PFOR enzyme inhibition). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (KD, ΔH). For epigenetic effects, chromatin immunoprecipitation (ChIP-seq) or RNA-seq profiles downstream gene expression .

Q. How do structural modifications influence activity in SAR studies?

  • Methodological Answer : Systematically replace substituents (e.g., ethoxy→methoxy on benzofuran) and assess bioactivity. Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements. For example, replacing 3-fluorobenzamide with 3-chloro analogs may enhance hydrophobic interactions but reduce solubility .

Q. What strategies resolve crystallographic data conflicts in polymorph identification?

  • Methodological Answer :
    Perform powder X-ray diffraction (PXRD) to detect polymorphs. Pair with differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melting points). If multiple crystal forms exist, use SHELXL refinement to resolve occupancy disorders and hydrogen-bonding networks .

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